![molecular formula C20H12N2S2 B377804 (E)-3-(naphthalen-1-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile CAS No. 312758-24-0](/img/structure/B377804.png)
(E)-3-(naphthalen-1-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-(naphthalen-1-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile, commonly known as NTZ, is a novel small molecule that has been extensively studied for its potential use in scientific research. NTZ is a member of the acrylonitrile family and has been found to exhibit a range of biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
Solar Cell Applications
- Polymer Solar Cells: Polymers containing derivatives of this compound have been synthesized and used as electron acceptors in organic solar cells. Their broad absorption in the 300–850 nm region and suitable LUMO and HOMO energy levels contribute to power conversion efficiencies of up to 3.80% (Dai et al., 2017).
Anticancer Properties
- Anticancer Activity: Certain acrylonitrile derivatives, related to the compound , have demonstrated anticancer properties. In a study, derivatives showed moderate action against MDA-MB-468 and T-47D Breast Cancer cell lines (Matiichuk et al., 2022).
Optical Materials
- Nonlinear Optical Limiting: Thiophene dyes including derivatives of this compound have been synthesized and characterized for use in optoelectronic devices. These materials exhibit nonlinear absorption and optical limiting behavior, useful for protecting human eyes and optical sensors (Anandan et al., 2018).
Antibacterial and Antifungal Activities
- Antibacterial and Antifungal Properties: A study on various heterocyclic compounds, including derivatives of the compound , showed significant antibacterial and antifungal activities against strains like Bacillus subtilis, Staphylococcus aureus, and various fungi (Patel & Patel, 2015).
Chemosensors for Metal Ions
- Detection of Metal Ions: Derivatives of the compound have been used in the synthesis of chemosensors selective for transition metal ions. These chemosensors are capable of detecting Cu2+ ions with high selectivity and sensitivity (Gosavi-Mirkute et al., 2017).
properties
IUPAC Name |
(E)-3-naphthalen-1-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2S2/c21-12-16(20-22-18(13-24-20)19-9-4-10-23-19)11-15-7-3-6-14-5-1-2-8-17(14)15/h1-11,13H/b16-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXCZTRXKUDEJH-LFIBNONCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=NC(=CS3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C3=NC(=CS3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(naphthalen-1-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile |
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